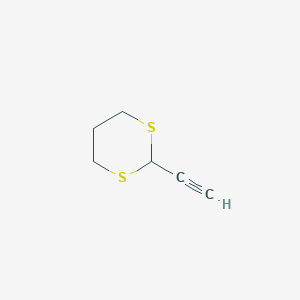

2-Ethynyl-1,3-dithiane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethynyl-1,3-dithiane is a useful research compound. Its molecular formula is C6H8S2 and its molecular weight is 144.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Building Block for Complex Molecules

2-Ethynyl-1,3-dithiane serves as an essential precursor in the synthesis of various natural products and pharmaceuticals. Its structure allows it to act as a masked carbonyl equivalent, facilitating reactions that lead to the formation of complex molecular architectures. For instance, it can be deprotonated to form 2-lithio-1,3-dithiane, which is utilized in nucleophilic substitutions to generate diverse functionalized products .

Dithioacetalization Reactions

The compound is employed in dithioacetalization reactions under mild conditions, allowing for the efficient conversion of carbonyl compounds into their corresponding dithioacetals. This transformation is particularly useful for protecting aldehydes and ketones during multi-step syntheses .

Natural Product Synthesis

A significant application of this compound is in the total synthesis of natural products. One notable example involves its use in the synthesis of macrodiolide antibiotics, where it acts as a key intermediate that enhances the yield and efficiency of the overall process . The ability to mask carbonyl functionalities allows for selective transformations that are crucial in complex synthetic pathways.

Polymer Chemistry

Research has demonstrated that derivatives of 1,3-dithiane can be incorporated into polymer systems, leading to materials with unique properties such as enhanced adhesion and photocurability. These polymers have potential applications in coatings and adhesives due to their structural dynamics and environmental stability .

Summary of Reactions Involving this compound

Insights from Research

Recent studies highlight the growing interest in utilizing this compound in various synthetic strategies due to its unique reactivity patterns. The compound's ability to undergo selective transformations makes it a valuable tool for chemists aiming to construct complex molecules efficiently.

In addition to its synthetic utility, ongoing research is exploring its potential in materials science, particularly in developing new polymers with desirable properties for industrial applications .

Propriétés

Numéro CAS |

80593-70-0 |

|---|---|

Formule moléculaire |

C6H8S2 |

Poids moléculaire |

144.3 g/mol |

Nom IUPAC |

2-ethynyl-1,3-dithiane |

InChI |

InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h1,6H,3-5H2 |

Clé InChI |

MHEHJHDISBWMAJ-UHFFFAOYSA-N |

SMILES |

C#CC1SCCCS1 |

SMILES canonique |

C#CC1SCCCS1 |

Key on ui other cas no. |

80593-70-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.